2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide
Overview
Description
2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide is an organic compound with the molecular formula C15H13ClN2O3. This compound is characterized by the presence of a chloro group, a nitro group, and a phenylacetamide moiety. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-5-nitrophenylamine.
Acylation: The nitrated product is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to yield 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.
Amidation: Finally, the acylated product is reacted with phenylamine under appropriate conditions to form the target compound, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 2-Amino-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Methyl-5-nitrophenylamine and phenylacetic acid.
Scientific Research Applications
2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-methyl-5-nitrophenyl)acetamide: Lacks the phenyl group, resulting in different chemical and biological properties.
2-Chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide: Contains an acrylamide moiety, which alters its reactivity and applications.
Uniqueness
2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide is unique due to the combination of its chloro, nitro, and phenylacetamide groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-8-12(18(20)21)9-13(10)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERROMZVNQOYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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